Coumarin 30

Catalog No.
S1551233
CAS No.
41044-12-6
M.F
C21H21N3O2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 30

CAS Number

41044-12-6

Product Name

Coumarin 30

IUPAC Name

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3

InChI Key

KZFUMWVJJNDGAU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

Synonyms

Coumarin 30; 3-(2-N-Methylbenzimidazolyl)-7-N,N-diethylaminocoumarin

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

The exact mass of the compound Coumarin 30 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coumarin 30 (C30) is a high-performance 7-aminocoumarin derivative characterized by a 3-(2-N-methylbenzimidazolyl) substitution. It is primarily procured as a highly efficient laser dye, an OLED dopant, and a fluorescent probe for micro-environmental sensing. In optimized non-polar or moderately polar environments, C30 exhibits a fluorescence quantum yield approaching 0.80, with an absorption maximum around 407 nm and emission in the blue-green region (~480 nm) [1]. Its excellent spin-coating stability and resistance to concentration quenching at low doping levels make it a preferred material for thin-film semiconductor fabrication, such as aluminum/C30/p-Si diodes, and polymer-based solid-state lasers .

Substituting Coumarin 30 with common analogs like Coumarin 6 or Coumarin 153 fails due to C30's unique structural and photophysical behavior. Unlike rigidified coumarins (e.g., C153) that maintain constant emission across solvents, C30 possesses a flexible diethylamino group that forms a Twisted Intramolecular Charge Transfer (TICT) state in highly polar solvents, making it an exceptionally sensitive micro-environmental polarity probe [1]. Furthermore, the presence of the benzimidazole moiety provides a specific protonation site that allows for massive supramolecular pKa shifts (up to 3.0 units) when complexed with macrocycles like cucurbit[7]uril—a tunable host-guest interaction entirely absent in standard coumarins [2]. Finally, C30's specific emission lifetime and blue-shifted absorption profile dictate its non-interchangeability in precision FRET assays and heteroleptic Ir(III) photocatalysts [3].

Benzimidazole-Driven Supramolecular pKa Modulation

The 3-benzimidazole moiety of Coumarin 30 provides a unique protonation site that enables dynamic tuning of its optical properties. When complexed with the synthetic receptor cucurbit[7]uril (CB7), C30 exhibits a massive upward pKa shift of 3.0 units [1]. This is in stark contrast to standard coumarins lacking this basic nitrogen site (such as Coumarin 153), which cannot undergo such host-guest-mediated pKa modulation.

Evidence DimensionSupramolecular pKa shift (ΔpKa)
Target Compound DataΔpKa = 3.0 (with CB7)
Comparator Or BaselineΔpKa = 0 (for non-protonatable coumarins like C153)
Quantified Difference3.0 unit shift enabling tunable emission
ConditionsAqueous solution with cucurbit[7]uril (CB7)

This allows formulators to dynamically tune the dye's emission and solubility in aqueous or biological media, a critical feature for advanced sensor development.

Fluorescence Recovery in Micellar Formulations

In pure aqueous environments, Coumarin 30 suffers from severe fluorescence quenching due to the formation of a non-radiative Twisted Intramolecular Charge Transfer (TICT) state. However, solubilization in surfactant micelles restricts this molecular rotation. In 2 mM CTAB or 1 mM Brij30 micelles, C30's emission blue-shifts by ~9 nm and its quantum yield is significantly restored compared to pure water, with cationic CTAB providing superior QY recovery over anionic SDS (which only yields a 4 nm shift) [1].

Evidence DimensionEmission peak blue-shift and QY recovery
Target Compound Data~9 nm blue-shift and high QY recovery
Comparator Or BaselinePure aqueous baseline (severe QY quenching) and SDS micelles (only 4 nm shift)
Quantified Difference5 nm greater blue-shift and superior QY in CTAB vs SDS
Conditions2 mM CTAB, 1 mM Brij30, or 20 mM SDS aqueous micellar media

This dictates the exact formulation strategy, proving that buyers must use specific cationic or nonionic surfactants to maintain C30's optical performance in water-based systems.

Photophysical Profile in Photocatalytic Complexes vs Coumarin 6

When utilized as a cyclometalated ligand in heteroleptic Ir(III) complexes for photocatalytic hydrogen evolution, Coumarin 30 demonstrates markedly different excited-state dynamics compared to Coumarin 6. The Ir-C30 complex exhibits an emission lifetime less than half that of the Ir-C6 complex, and its lowest-energy absorption band is blue-shifted by ~44 nm[1]. This faster decay and higher-energy profile alter the internal conversion between ligand-centered and ligand-to-ligand charge transfer states.

Evidence DimensionEmission lifetime and absorption wavelength
Target Compound DataIr-C30 (emission lifetime < 0.5x of Ir-C6; absorption blue-shifted by 44 nm)
Comparator Or BaselineIr-C6 complex
Quantified Difference>50% reduction in emission lifetime; 44 nm blue-shift
ConditionsIr(III)-coumarin complexes in solution state at 298 K

Buyers designing high-speed optical sensors or specific photocatalytic electron-injection systems must select C30 over C6 to achieve the required fast decay kinetics.

Thin-Film Processability for Semiconductor Diodes

Coumarin 30 is highly stable during spin-coating processes, allowing it to form uniform thin films on p-silicon (p-Si) semiconductors without severe aggregation. This specific processability enables the fabrication of aluminum/C30/p-Si based diodes that maintain high quantum efficiency upon low concentration doping . Standard crystalline coumarins often suffer from phase separation or concentration quenching under identical spin-coating conditions.

Evidence DimensionThin-film stability and diode quantum efficiency
Target Compound DataHigh stability and uniform film formation on p-Si
Comparator Or BaselineStandard coumarin dyes (prone to aggregation/phase separation)
Quantified DifferencePrevention of concentration quenching at low doping levels
ConditionsSpin-coated thin films on p-silicon semiconductors

Essential for semiconductor and OLED manufacturing, where uniform film morphology is required to prevent device shorting and maintain electroluminescence.

Tunable Dye Lasers and Solid-State Lasers

Leveraging its high quantum yield (~0.80 in ethanol) and excellent photostability in polymer matrices, Coumarin 30 is the optimal choice for blue-green emission in pulsed and continuous-wave laser systems [1].

Micro-Environmental Polarity Sensors

Due to its pronounced solvatochromism and TICT state formation in polar media, Coumarin 30 is ideal for probing local polarity changes in lipid bilayers, micelles, and polymer microenvironments [2].

OLED and Semiconductor Diode Fabrication

Its superior spin-coating stability and resistance to concentration quenching at low doping levels make Coumarin 30 a highly reliable dopant for aluminum/C30/p-Si diodes and organic light-emitting displays .

Supramolecular Host-Guest Assays

The unique protonation site on the benzimidazole moiety allows Coumarin 30 to be used in advanced supramolecular assemblies (e.g., with cucurbit[7]uril), enabling dynamically tunable emission in aqueous formulations [3].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41044-12-6

Wikipedia

Coumarin 30

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types